Sodium 3-oxo-3-phenylpropanoate

Übersicht

Beschreibung

Sodium 3-oxo-3-phenylpropanoate, also known as sodium phenylpropionate, is an organic compound with the chemical formula C9H9NaO2. It is a white, crystalline solid with a faint odor of benzaldehyde. Sodium phenylpropionate is used as a pharmaceutical intermediate and has been studied for its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Oxidation and Epoxidation in Organic Synthesis

Sodium 3-oxo-3-phenylpropanoate has been used in the one-pot preparation of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes from methyl 3-hydroxy-2-methylenealkanoates or 3-aryl-3-hydroxy-2-methylenepropanenitriles. This reaction, involving sodium hypochlorite, leads to the oxidation of the alcohol function and epoxidation of the methylene group, yielding 2,2-disubstituted oxiranes in good yield (Foucaud & Rouillé, 1990).

Crystal Structure Analysis

Sodium 4-chloro-(E)-3phenylpropenoate monohydrate has been studied for its crystal structure. It exhibits layered structures consisting of hydrophilic sheets of coordinated cations sandwiching bilayers of organic anions, held together by van der Waals and hydrogen-bonding interactions (Kariuki et al., 1994).

Catalytic Applications

Sodium 3-oxo-3-phenylpropanoate has been used in a boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This method has been noted for its efficiency, simplicity, and green chemistry aspects, leading to high yields and shorter reaction times (Kiyani & Ghorbani, 2015).

Organic Electronics

In the field of organic electronics, sodium bicarbonate, a related sodium compound, has been found to be an effective n-dopant in organic electronics. It has been used to enhance the performance of solution-processed phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating a significant improvement in power efficiency (Earmme & Jenekhe, 2013).

Inhibitor in Corrosion

Sodium 2-Oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate has been explored as a green corrosion inhibitor for mild steel in acidic media. This compound showed promising results in increasing the inhibition efficiency with increased concentration and has been studied using various analytical techniques to confirm its protective effects (Karthik & Sundaravadivelu, 2019).

Eigenschaften

IUPAC Name |

sodium;3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIIURBGZRQXFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-oxo-3-phenylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

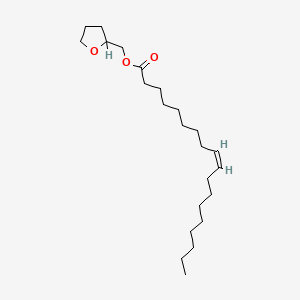

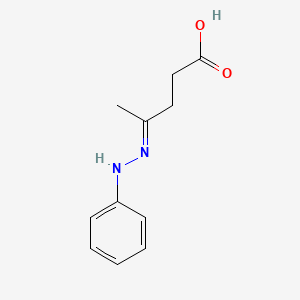

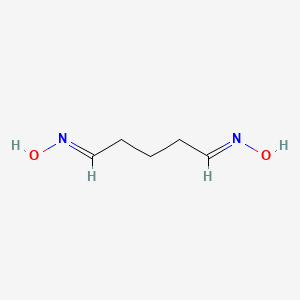

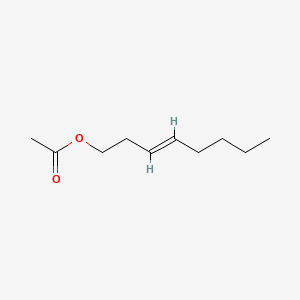

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)

![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)